molecular formula C22H23N3O3 B2936185 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1798634-33-9

5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B2936185
CAS RN: 1798634-33-9
M. Wt: 377.444
InChI Key: CNQBRPYRQAXESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, also known as EPPPO, is a compound that belongs to the oxadiazole family and contains a pyrrolidine moiety. Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .


Molecular Structure Analysis

The molecular formula of EPPPO is C22H23N3O3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share structural similarities with the oxadiazole moiety, have been reported to exhibit significant antiviral activity . Compounds with indole and oxadiazole units have shown inhibitory activity against influenza A and other viruses. This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly against RNA and DNA viruses.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . The presence of the ethoxyphenyl group in the compound could enhance its binding affinity to biological receptors, potentially making it a candidate for the development of new anti-inflammatory drugs.

Anticancer Potential

The structural complexity of “5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” indicates a possibility for anticancer activity . Indole derivatives have been explored for their role in cancer treatment due to their ability to interact with various biological pathways . Research could focus on the compound’s efficacy in targeting specific cancer cells or tumors.

Antimicrobial Efficacy

Compounds containing oxadiazole are often investigated for their antimicrobial efficacy . The compound could be studied for its potential to inhibit the growth of bacteria and fungi, contributing to the field of antibiotics and antifungal agents.

Enzyme Inhibition

The pyrrolidine ring, a feature of the compound, is a common scaffold in drug discovery due to its influence on the molecule’s stereochemistry and biological activity . This compound could be analyzed for its ability to act as an enzyme inhibitor, which is crucial in the treatment of various diseases.

Neuroprotective Effects

Pyrrolidine derivatives have been associated with neuroprotective effects . The compound’s potential to modulate neurological pathways could be explored, aiming to develop treatments for neurodegenerative diseases.

Future Directions

The future directions for research on EPPPO and similar compounds could involve further exploration of their therapeutic potential, given the wide range of biological activities exhibited by oxadiazole compounds . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-27-18-12-10-16(11-13-18)15-20(26)25-14-6-9-19(25)22-23-21(24-28-22)17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQBRPYRQAXESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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